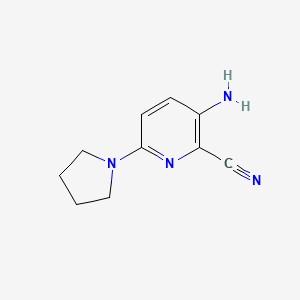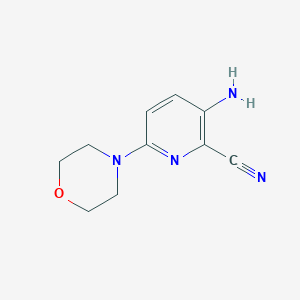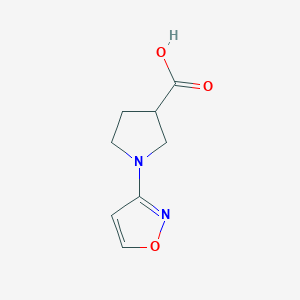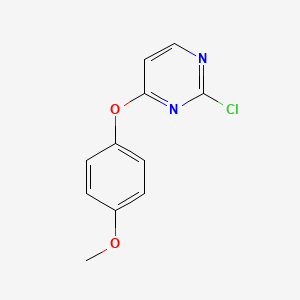
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, also known as 3,5-dichloro-2-phenylprop-2-en-1-one, is an organic compound belonging to the class of phenylpropene derivatives. It is a white crystalline solid with a molecular formula of C11H8Cl2O. This compound is of interest due to its potential applications in the synthesis of other compounds and its use as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
- The compound's structure has been studied using techniques like FT-IR, NBO, HOMO and LUMO, MEP, and X-ray diffraction. The studies focus on its vibrational wavenumbers, hyperpolarizability, infrared intensities, and geometrical parameters, showing agreement between experimental and computed values. These studies are crucial for understanding the compound's molecular behavior and charge transfer mechanisms (Mary et al., 2015).
Crystal Structure
- The crystal structure of related compounds has been analyzed, revealing significant aspects like dihedral angles between different phenyl groups and molecular conformation stabilized by hydrogen bonding. Such studies aid in understanding the compound's solid-state characteristics and potential applications in material science (Butcher et al., 2007).
Antibacterial Activity
- Derivatives of this compound have shown potent antibacterial properties, particularly against anaerobic bacteria. This suggests potential applications in developing new antibacterial agents (Dickens et al., 1991).
Corrosion Inhibition
- Certain derivatives have demonstrated effective corrosion inhibition abilities for carbon steel in acidic environments. This suggests their potential use in industrial applications for protecting metals against corrosion (Thoume et al., 2021).
Interaction with Biomolecules
- Studies have investigated the interactions of similar compounds with serum albumin, providing insights into their potential biological activities and interactions with biomolecules. This is crucial for understanding their pharmacological and toxicological profiles (Kalalbandi & Seetharamappa, 2015).
Propiedades
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYDPFFVNMCIH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)







![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)

